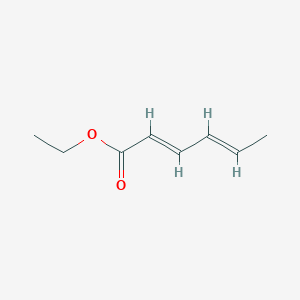

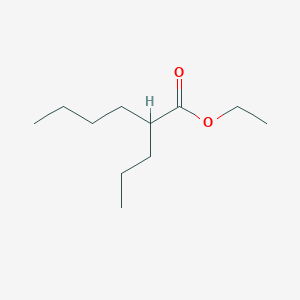

2-Propylhexanoic Acid Ethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Propylhexanoic Acid Ethyl Ester is a type of ester, which is derived from carboxylic acids1. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group1. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group1.

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways2. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid2. Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid2. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid2.

Molecular Structure Analysis

The molecular structure of 2-Propylhexanoic Acid Ethyl Ester is not explicitly mentioned in the search results. However, esters generally have a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group3.Chemical Reactions Analysis

Esters, including 2-Propylhexanoic Acid Ethyl Ester, undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water4. The hydrolysis of esters is catalyzed by either an acid or a base4. Acidic hydrolysis is simply the reverse of esterification4. The ester is heated with a large excess of water containing a strong-acid catalyst4.Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding6. Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water6.

安全和危害

While specific safety and hazard information for 2-Propylhexanoic Acid Ethyl Ester was not found, general precautions for handling esters include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with skin, eyes, and clothing7. Ingestion and inhalation should also be avoided7.

未来方向

The global 2-Ethylhexanoic Acid market, which includes 2-Propylhexanoic Acid Ethyl Ester, has expanded to reach approximately 280 thousand tonnes in 2022 and is expected to grow at a healthy CAGR of 3.08% during the forecast period until 20328. The primary driver is the expanding demand for plastic products in the packaging sector with industrialization across the globe8. Perstorp will substantially expand its production capacity of 2-Ethylhexanoic Acid (2-EHA) from 2022, to meet increasing market needs9.

属性

IUPAC Name |

ethyl 2-propylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-9-10(8-5-2)11(12)13-6-3/h10H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLCNYLUGBHBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylhexanoic Acid Ethyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)

![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)

![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)